Fluticasone

Catalog No.
S575871
CAS No.
90566-53-3
M.F
C22H27F3O4S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluticasone

CAS Number

90566-53-3

Product Name

Fluticasone

IUPAC Name

S-(fluoromethyl) 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

Molecular Formula

C22H27F3O4S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3

InChI Key

MGNNYOODZCAHBA-UHFFFAOYSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F

Solubility

In water, 102 mg/L at 25 °C (est)

Synonyms

Cutivate, Flixonase, Flixotide, Flonase, Flovent, Flovent HFA, fluticasone, fluticasone propionate, HFA, Flovent, Propionate, Fluticasone

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F

Understanding the Mechanism of Action

Despite its widespread use, researchers continue to investigate the intricate mechanisms by which fluticasone exerts its anti-inflammatory effects. Studies suggest it binds to glucocorticoid receptors in immune cells, leading to a cascade of events that suppress the production of inflammatory mediators like cytokines and chemokines []. However, the exact pathways and potential variations in individual responses remain a topic of ongoing research [].

Exploring New Delivery Methods

Researchers are actively exploring new and improved methods for delivering fluticasone to targeted tissues. This includes investigating novel formulations like liposomes and nanoparticles that could enhance drug delivery and potentially reduce systemic side effects []. Additionally, research is ongoing on alternative delivery routes, such as inhalation for treating inflammatory bowel disease [].

Investigating Fluticasone for Additional Applications

Beyond its established uses, fluticasone is being investigated for its potential benefits in various other conditions. These include:

  • Chronic obstructive pulmonary disease (COPD): Studies are exploring the effectiveness of fluticasone in combination with other medications for managing the symptoms of COPD [].
  • Eosinophilic esophagitis: Fluticasone's ability to suppress inflammation makes it a potential candidate for treating this condition, characterized by inflammation in the esophagus [].
  • Autoimmune diseases: Research is ongoing to investigate the potential use of fluticasone in managing autoimmune diseases like lupus, where it may help control inflammation [].

Fluticasone is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is effective in treating various conditions, including asthma, chronic obstructive pulmonary disease, and allergic rhinitis. Fluticasone exists in several forms, notably as fluticasone propionate and fluticasone furoate, each with distinct pharmacological profiles and applications. The molecular formula for fluticasone is C22H27F3O4SC_{22}H_{27}F_{3}O_{4}S with a molecular weight of approximately 444.51 g/mol for fluticasone propionate and C27H29F3O6SC_{27}H_{29}F_{3}O_{6}S with a molecular weight of about 538.6 g/mol for fluticasone furoate .

Due to its structure, which includes a corticosteroid backbone. Key reactions include:

  • Ester Hydrolysis: The furoate ester group in fluticasone furoate can be hydrolyzed in aqueous environments, affecting its pharmacokinetics.
  • Electrophilic Substitution: The presence of fluorine atoms allows for potential electrophilic aromatic substitution reactions.
  • Oxidation and Reduction: Functional groups within the molecule may undergo oxidation or reduction, leading to various metabolites.
  • Conjugation Reactions: Fluticasone can undergo glucuronidation or sulfation in the liver to enhance water solubility for excretion .

Fluticasone exhibits potent anti-inflammatory effects by binding to glucocorticoid receptors, which modulates gene expression related to inflammation. It inhibits the action of nuclear factor kappa B and reduces the recruitment of inflammatory cells such as eosinophils and mast cells. Additionally, fluticasone increases the expression of anti-inflammatory proteins like annexin-1 and inhibits cytokine production, contributing to its therapeutic effects in respiratory conditions .

The synthesis of fluticasone involves several steps:

  • Starting Material Preparation: A compound containing a steroid backbone is reacted with furoyl chloride in the presence of a catalyst such as N,N-Dimethylaminopyridine (DMAP) and tripropylamine.
  • Formation of Intermediate Compounds: This reaction produces an intermediate that is subsequently treated with N-methylpiperazine to introduce fluorinated substituents.
  • Final Product Formation: The final step involves fluoromethylation to yield fluticasone furoate or propionate .

Fluticasone is primarily used in:

  • Asthma Management: It helps reduce airway inflammation and improve lung function.
  • Chronic Obstructive Pulmonary Disease: Fluticasone aids in managing symptoms and exacerbations.
  • Allergic Rhinitis: It alleviates nasal congestion and other allergy symptoms.
  • Dermatological Conditions: Fluticasone is effective in treating inflammatory skin disorders due to its anti-inflammatory properties .

Fluticasone interacts with various biological pathways:

  • Glucocorticoid Receptors: It acts as an agonist, modulating inflammatory responses.
  • Cytosolic Phospholipase A2: Fluticasone inhibits this enzyme, reducing the availability of arachidonic acid for eicosanoid synthesis.
  • Drug Interactions: Co-administration with other medications metabolized by cytochrome P450 3A4 can affect fluticasone's metabolism and efficacy .

Fluticasone shares similarities with other corticosteroids but has unique properties that enhance its effectiveness and safety profile. Below are some comparable compounds:

CompoundMolecular FormulaUnique Properties
Fluticasone PropionateC25H31F3O5SC_{25}H_{31}F_{3}O_{5}SHigher systemic bioavailability; used mainly for asthma
BudesonideC25H34O6C_{25}H_{34}O_{6}Less potent than fluticasone; used for asthma and Crohn's disease
Mometasone FuroateC27H30F2O6C_{27}H_{30}F_{2}O_{6}Strong anti-inflammatory effects; lower systemic absorption
Beclomethasone DipropionateC24H31ClF2O5C_{24}H_{31}ClF_{2}O_{5}Effective for asthma; less lipophilic compared to fluticasone

Fluticasone's unique fluorinated structure enhances its potency and duration of action compared to these similar compounds. Its high lipophilicity allows for effective receptor occupancy with lower doses than some alternatives .

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

444.15821500 g/mol

Monoisotopic Mass

444.15821500 g/mol

Heavy Atom Count

30

LogP

log Kow = 1.40 (est)

UNII

CUT2W21N7U

Drug Indication

Fluticasone's 2 esters are indicated as inhalers for the treatment and management of asthma by prophylaxisas well as inflammatory and pruritic dermatoses. A [DB00588] nasal spray is indicated for managing nonallergic rhinitis while the [DB08906] nasal spray is indicated for treating season and perennial allergic rhinitis.
FDA Label

Therapeutic Uses

Androstadienes
Fluticasone propionate nasal spray is indicated for the management of the nasal symptoms of seasonal and perennial allergic and nonallergic rhinitis in adults and pediatric patients 4 years of age and older. /Included in US product label/
Fluticasone propionate cream is a medium potency corticosteroid indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. Fluticasone propionate cream may be used with caution in pediatric patients 3 months of age or older. The safety and efficacy of drug use for longer than 4 weeks in this population have not been established. /Included in US product label/
Fluticasone propionate ointment is a medium potency corticosteroid indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses in adult patients. /Included in US product label/
For more Therapeutic Uses (Complete) data for Fluticasone (6 total), please visit the HSDB record page.

Mechanism of Action

Fluticasone propionate is a highly selective agonist at the human glucocorticoid receptor with negligible activity at androgen, estrogen, or mineralocorticoid receptors. In preclinical studies, fluticasone propionate reportedly exhibited weak progesterone-like activity. However, as plasma concentrations of fluticasone propionate are very low following intranasal administration of the drug in recommended doses, the clinical importance of this finding is not known. The therapeutic effects of fluticasone propionate are thought to result from local actions of the deposited inhaled dose on the nasal mucosa rather than from the systemic actions of the swallowed portion of the dose.
The exact mechanism(s) of anti-inflammatory action of corticosteroids in allergic rhinitis remains unknown, but may involve reductions in the following: number of mediator cells (basophils, eosinophils, helper-inducer [CD4+, T4] T-cells, mast cells, and neutrophils) in the nasal mucosa, nasal reactivity to allergens, and release of inflammatory mediators and proteolytic enzymes. Following exposure of patients with a history of allergic rhinitis to allergen, eosinophils, basophils, mast cells, T cells, and neutrophils appear to infiltrate nasal secretions and mucosa, releasing inflammatory mediators that generate allergic responses such as pruritus, sneezing, rhinorrhea, and nasal edema. /Corticosteroids/
Other mechanisms by which corticosteroids may improve symptoms of allergic rhinitis may involve inhibition of postcapillary venule dilation and permeability and facilitation of nasomucociliary clearance of nasal secretions. Patients receiving short- and long-term treatment with intranasal fluticasone propionate have demonstrated decreases in nasal turbinate swelling and mucosal inflammation. As inflammatory changes occur during periods of increased nasal hyperresponsiveness, the degree of response to nasal secretory stimuli has been used as an indirect measure of inflammation. In patients with asymptomatic seasonal allergic rhinitis, pretreatment with intranasal fluticasone propionate for 2-6 weeks prior to challenge with allergens or inflammatory mediatorsgenerally reduced the release of tryptase, histamine, eosinophilic cationic protein, and prostaglandin D2 in nasal biopsies or nasal lavage fluid; concentrations of eosinophils or activated eosinophils, CD4+ T-cells, and basophils also were reduced. /Corticosteroids/
Like other topical corticosteroids, fluticasone propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.

Vapor Pressure

7.45X10-13 mm Hg at 25 °C (est)

Impurities

6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-propanoyloxy)androsta-1,4-diene-17beta-carboxylic acid
[(6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17beta-yl]carbonyl]sulphenic acid
6alpha,9-difluoro-17-[[(fluoromethyl)sulpanyl]carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl acetate
6alpha,9-difluoro-17-[(methylsulphanyl)carbonyl]-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl propanoate
For more Impurities (Complete) data for Fluticasone (9 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Fluticasone propionate is poorly absorbed from the respiratory and GI tracts following nasal inhalation of the drug as an aqueous spray. Based on indirect calculations, intranasal fluticasone propionate has an absolute systemic bioavailability of less than 2%. A major portion of an intranasal dose of corticosteroids is swallowed and undergoes extensive first-pass metabolism in the liver. In patients with allergic rhinitis receiving intranasal fluticasone propionate for 2-3 weeks, plasma concentrations were above the level of detection of the assay (50 pg/mL) only when recommended dosages were exceeded, and in those instances, only in occasional samples at low concentrations.
Limited data from studies in which radiolabeled fluticasone propionate has been administered orally indicate that the drug is poorly absorbed from the GI tract and undergoes rapid first-pass metabolism in the liver. Preliminary data from a dose-ranging study suggests that the amount of unchanged fluticasone propionate in plasma increases with dose following oral administration, but the bioavailability of the radiolabeled drug averaged about 1% or less after oral doses of 1-40 mg.
Following oral administration of 1 or 16 mg of radiolabeled propionylfluticasone in a few healthy individuals, peak plasma radioactivity levels (expressed as fluticasone propionate equivalents) averaging approximately 1.3 or 9.1 ng/mL, respectively, were achieved within 0.5-6 hours. Since no unchanged fluticasone propionate was detected in plasma for up to 6 hours after oral administration of unlabeled fluticasone propionate given on a separate occasion, the plasma radioactivity noted after administration of the radiolabeled drug was presumed to be fluticasone propionate metabolites. It has been suggested that the presence of small amounts (50-170 pg/mL) of fluticasone propionate in plasma from 6-24 hours after the dose in these individuals potentially may represent rectal reabsorption of unmetabolized drug.
The extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier. Occlusive dressing enhances penetration. Topical corticosteroids can be absorbed from normal intact skin. Inflammation and/or other disease processes in the skin increase percutaneous absorption.
For more Absorption, Distribution and Excretion (Complete) data for Fluticasone (14 total), please visit the HSDB record page.

Metabolism Metabolites

Fluticasone propionate is rapidly metabolized in the liver by the cytochrome P-450 isoenzyme CYP3A4; the principal metabolite is the inactive 17beta-carboxylic acid derivative. ... Of the total radioactivity recovered in urine, 18% represented the inactive 17beta-carboxylic acid derivative of fluticasone propionate, 12% represented a less polar metabolite, and the remainder represented more polar metabolites. ... The 17beta-carboxylic acid metabolite of fluticasone propionate accounted for 3-40% of fecal excretion.
The inactive /17beta-carboxylic acid derivative/ had less affinity (approximately 1/2,000) than the parent drug for the glucocorticoid receptor of human lung cytosol in vitro and negligible pharmacological activity in animal studies. Other metabolites detected in vitro using cultured human hepatoma cells have not been detected in man.
No metabolites of fluticasone propionate were detected in an in vitro study of radiolabeled fluticasone propionate incubated in a human skin homogenate.

Associated Chemicals

Fluticasone propionate; 80474-14-2

Wikipedia

Fluticasone
Diethyltryptamine

Drug Warnings

Intranasal fluticasone propionate generally is well tolerated. Adverse effects with intranasal fluticasone propionate therapy usually are mild and local and resolve without specific treatment. The manufacturer states that systemic corticosteroid effects were not reported with fluticasone nasal spray in controlled trials of up to 6 months' duration, but systemic effects (eg, growth suppression) have been reported with intranasal corticosteroids, including fluticasone propionate, during postmarketing experience.
The most frequent adverse effects of fluticasone propionate nasal spray involve the nasal mucous membranes. Epistaxis or sensations of nasal burning/irritation have been reported in 6-6.9 or 2.4-3.2%, respectively, of patients receiving fluticasone propionate (100-200 ug once daily) in controlled studies. These adverse effects usually are of short duration and rarely require changes in or discontinuance of therapy. Sensations of nasal burning may result from excipients in the commercially available preparation since the frequency and severity of these effects are similar in patients receiving an intranasal placebo vehicle with identical inactive ingredients. In addition, the similar occurrence of adverse nasal effects in fluticasone propionate- or placebo-treated patients with seasonal or perennial rhinitis may result from physical contact and irritation of the characteristically sensitive nasal passages of these patients. Pharyngitis or cough has been reported in 6-7.8 or 3.6-3.8%, respectively, of patients receiving the drug. Symptoms of asthma have occurred in 7.2 or 3.3% of those receiving 100 or 200 ug, respectively, of fluticasone propionate once daily.
Other adverse nasopharyngeal or respiratory effects occurring in 1-3% of patients receiving fluticasone propionate nasal spray include nasal secretions containing blood, nasal discharge, and bronchitis. Sneezing, rhinorrhea, sinusitis, sore throat, throat irritation and dryness, hoarseness, voice changes, alteration or loss of sense of taste and/or smell, nasal congestion or blockage, or nasal dryness has been reported in patients receiving fluticasone propionate nasal spray in controlled studies or during postmarketing surveillance. Nasal septum excoriation, ulceration, or nasal septum crusting also has been reported in patients receiving fluticasone propionate nasal spray. It has been suggested that nasal septum crusting, nasal dryness accompanied by nasal manipulation ("picking"), or nasal bleeding may predispose to the development of nasal perforation, which has been reported rarely with intranasal administration of corticosteroids, including fluticasone propionate. In 2 patients who experienced nasal perforation with fluticasone propionate, both had previous septal surgery that may have increased the risk of nasal perforation.
Localized candidal infections of the nose and/or pharynx have occurred rarely during fluticasone propionate therapy. If a candidal infection is suspected, appropriate local anti-infective therapy and/or discontinuance of intranasal corticosteroid therapy should be considered. Upper respiratory infection also has been reported with intranasal fluticasone propionate therapy, but a causal relationship to the drug has not been established
For more Drug Warnings (Complete) data for Fluticasone (41 total), please visit the HSDB record page.

Biological Half Life

Following intravenous dose of 1 mg in healthy volunteers, fluticasone propionate showed polyexponential kinetics and had an average terminal half-life of 7.2 hours (range, 3.2 to 11.2 hours).
The apparent elimination half-life of fluticasone propionate after iv administration is approximately 3 hours.

General Manufacturing Information

Medium-potency synthetic corticosteroid /Fluticasone propionate/

Analytic Laboratory Methods

Analyte: fluticasone propionate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 239 nm and comparison to standards /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: pharmaceutical preparation (nasal spray); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) /Fluticasone propionate/
For more Analytic Laboratory Methods (Complete) data for Fluticasone (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: fluticasone propionate; matrix: pharmaceutical preparation (body wash, cream, gel, lotion, shampoo, spray); procedure: high-performance liquid chromatography with ultraviolet detection at 240 nm; limit of detection: 0.001% /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm /Fluticasone propionate/
Analyte: fluticasone propionate; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of quantitation: 20 pg/mL /Fluticasone propionate/

Storage Conditions

Fluticasone propionate HFA contents /are/ under pressure: Do not puncture. Do not use or store near heat or open flame. Exposure to temperatures above 120 °F may cause bursting. Never throw into fire or incinerator. Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). Store the inhaler with the mouthpiece down. For best results, the inhaler should be at room temperature before use.
Store /fluticasone propionate inhalation powder/ at controlled room temperature, 20 to 25 °C (68 to 77 °F) in a dry place away from direct heat or sunlight. Keep out of reach of children. The Diskus inhalation device is not reusable. The device should be discarded 6 weeks after removal from the moisture-protective foil pouch or after all blisters have been used (when the dose indicator reads "0"), whichever comes first. Do not attempt to take the device apart.
Fluticasone propionate cream /and ointment should be/ stored between 2 and 30 °C (36 and 86 °F).
Fluticasone propionate nasal pump spray should be stored at 4-30 °C.

Interactions

A drug interaction study in healthy subjects has shown that ritonavir (a highly potent cytochrome P450 3A4 inhibitor) can significantly increase plasma fluticasone propionate exposure, resulting in significantly reduced serum cortisol concentrations.
In a placebo-controlled crossover study in 8 healthy volunteers, coadministration of a single dose of orally inhaled fluticasone propionate with multiple doses of ketoconazole to steady state resulted in increased plasma fluticasone propionate exposure, a reduction in plasma cortisol AUC, and no effect on urinary excretion of cortisol. Caution should be exercised when fluticasone propionate is coadministered with ketoconazole and other known potent cytochrome P450 3A4 inhibitors.

Dates

Modify: 2023-08-15
Allen A, Bareille PJ, Rousell VM: Fluticasone furoate, a novel inhaled corticosteroid, demonstrates prolonged lung absorption kinetics in man compared with inhaled fluticasone propionate. Clin Pharmacokinet. 2013 Jan;52(1):37-42. doi: 10.1007/s40262-012-0021-x. [PMID:23184737]
Allen A, Schenkenberger I, Trivedi R, Cole J, Hicks W, Gul N, Jacques L: Inhaled fluticasone furoate/vilanterol does not affect hypothalamic-pituitary-adrenal axis function in adolescent and adult asthma: randomised, double-blind, placebo-controlled study. Clin Respir J. 2013 Oct;7(4):397-406. doi: 10.1111/crj.12026. Epub 2013 Jun 5. [PMID:23578031]
Phillipps GH: Structure-activity relationships of topically active steroids: the selection of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:19-23. [PMID:2287791]
Harding SM: The human pharmacology of fluticasone propionate. Respir Med. 1990 Nov;84 Suppl A:25-9. [PMID:2287792]
Crim C, Pierre LN, Daley-Yates PT: A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furoate. Clin Ther. 2001 Sep;23(9):1339-54. [PMID:11589253]
Choi JS, Han JY, Kim MY, Velazquez-Armenta EY, Nava-Ocampo AA: Pregnancy outcomes in women using inhaled fluticasone during pregnancy: a case series. Allergol Immunopathol (Madr). 2007 Nov-Dec;35(6):239-42. [PMID:18047814]
Spadijer Mirkovic C, Peric A, Vukomanovic Durdevic B, Vojvodic D: Effects of Fluticasone Furoate Nasal Spray on Parameters of Eosinophilic Inflammation in Patients With Nasal Polyposis and Perennial Allergic Rhinitis. Ann Otol Rhinol Laryngol. 2017 Aug;126(8):573-580. doi: 10.1177/0003489417713505. Epub 2017 Jun 6. [PMID:28587510]
FDA Approved Drug Products December 1990
FDA Fluticasone Furoate Approval 2007

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